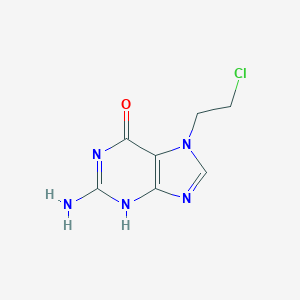

7-(2-Chloroethyl)guanine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chloroethyl)guanine typically involves the alkylation of guanine with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity. The use of high-purity reagents and controlled reaction environments is crucial for industrial-scale production .

Analyse Des Réactions Chimiques

DNA Alkylation Mechanisms

Chloroethylation occurs via two primary pathways:

Direct Alkylation

-

Electrophilic intermediates (e.g., 2-chloroethyldiazohydroxide) attack the N7 position of guanine, forming 7-(2-chloroethyl)guanine (Fig. 1). This reaction is favored in guanine-rich DNA regions due to enhanced nucleophilicity .

Hydrolysis-Dependent Pathways

-

In aqueous environments, this compound can undergo hydrolysis to form 7-(2-hydroxyethyl)guanine , a secondary adduct implicated in crosslinking .

Reaction Kinetics and Conditions

Quantitative Analysis of DNA Adducts

Studies using tritium-labeled 1-(2-chloroethyl)-1-nitrosourea (³H-BCNU) revealed the following adduct distribution in DNA :

| Adduct Type | Proportion of Total Alkylation (%) |

|---|---|

| N7-(2-hydroxyethyl)guanine | 26.2 ± 2.7 |

| Nthis compound | 15.5 ± 2.2 |

| Phosphotriesters | 19.0 ± 0.8 |

| Crosslinks (dG-dC) | 1.9 ± 0.3 |

Biological Implications

-

Crosslink Formation : this compound can further react with adjacent cytosine residues, forming 1-(N1-deoxyguanosinyl)-2-(N3-deoxycytidyl)ethane crosslinks , which block DNA replication .

-

Mutagenicity : Alkylation at N7 destabilizes the glycosidic bond, leading to depurination and potential G→T transversions .

-

Therapeutic Relevance : In glioblastoma multiforme (GBM), intratumoral injection of BCNU-ethanol (DTI-015) produces 14.7–121.9 μmol Nthis compound/mol DNA within 1 cm of the injection site, correlating with cytotoxic effects .

Analytical Methods

-

HPLC-Electrochemical Detection (HPLC-EC) : Quantifies this compound with a sensitivity of 0.05–5.0 pmol and ≥80% recovery .

-

Mass Spectrometry : Confirms adduct identity via molecular ion peaks (e.g., m/z 214 for [M+H]⁺) .

Stability and Degradation

Applications De Recherche Scientifique

7-(2-Chloroethyl)guanine has several applications in scientific research:

Mécanisme D'action

The primary mechanism of action of 7-(2-Chloroethyl)guanine involves the alkylation of DNA. The chloroethyl group forms a covalent bond with the nitrogen atoms in the guanine base, leading to the formation of cross-links between DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately leading to cell death . The compound targets the DNA directly, disrupting its normal function and inducing cytotoxic effects .

Comparaison Avec Des Composés Similaires

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another alkylating agent used in cancer therapy.

Chlorambucil: An alkylating agent that cross-links DNA, similar to 7-(2-Chloroethyl)guanine.

Mechlorethamine: An alkylating agent that forms DNA cross-links, preventing DNA replication.

Uniqueness: this compound is unique in its specific targeting of the guanine base in DNA, leading to the formation of cross-links that are particularly effective in inhibiting DNA function. This specificity makes it a valuable tool in studying DNA alkylation and its effects on cellular processes .

Activité Biologique

7-(2-Chloroethyl)guanine is a significant alkylating agent derived from chloroethylnitrosoureas (CENUs), which are widely utilized in cancer therapy. Its biological activity primarily stems from its ability to form DNA adducts, particularly at the guanine N7 position, leading to various cellular responses including mutagenesis, cytotoxicity, and potential carcinogenic effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

The mechanism of action of this compound involves the alkylation of DNA, which disrupts normal cellular processes. The formation of DNA adducts, such as Nthis compound, results in mispairing during DNA replication, leading to mutations. The primary pathways affected include:

- DNA Repair Mechanisms : Cells utilize various repair pathways to address DNA damage. The presence of O6-methylguanine-DNA methyltransferase (MGMT) plays a crucial role in repairing O6-alkylated guanines but is less effective against N7-alkylated forms like this compound .

- Cell Cycle Arrest : Exposure to this compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, as cells attempt to repair the damage before proceeding with division .

Biological Effects

The biological effects of this compound can be categorized into several key areas:

- Mutagenicity : The compound is known to induce mutations in mammalian cells due to its ability to form stable adducts with DNA .

- Cytotoxicity : Treatment with this compound results in significant cytotoxic effects on cancer cell lines, particularly those resistant to other forms of chemotherapy .

- Carcinogenic Potential : As an alkylating agent, it has been classified as a genotoxic carcinogen, capable of initiating carcinogenesis through its mutagenic effects .

Research Findings

A variety of studies have documented the biological activity of this compound:

- DNA Adduct Formation : A study quantified the levels of Nthis compound in DNA samples from patients treated with BCNU (a CENU), showing significant levels in tumor tissues .

- Cellular Response Studies : Research indicated that cells with higher MGMT levels exhibited resistance to the cytotoxic effects of CENUs compared to those with lower levels .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Glioblastoma Treatment : In patients with glioblastoma treated with BCNU, high levels of Nthis compound were detected in tumor samples post-treatment, correlating with treatment efficacy and tumor response .

- Resistance Mechanisms : Studies on resistant cell lines revealed that increased MGMT activity was associated with reduced levels of DNA interstrand crosslinks formed by this compound, suggesting a potential target for overcoming resistance in therapy .

Data Tables

Propriétés

IUPAC Name |

2-amino-7-(2-chloroethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULBUWBTSDCEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCCl)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176788 | |

| Record name | 7-(beta-Chloroethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22247-87-6 | |

| Record name | 7-(beta-Chloroethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(beta-Chloroethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-(2-chloroethyl)guanine form in DNA?

A: this compound is primarily formed as a result of DNA interaction with alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). [, ] These agents generate reactive intermediates, primarily the 2-chloroethyl diazonium ion, which can attack the N7 position of guanine bases in DNA, leading to the formation of this compound. [, ] This adduct is considered a major alkylation product of BCNU. []

Q2: What is the significance of this compound formation in cells?

A: this compound is considered a cytotoxic DNA lesion. [] Its presence can interfere with essential cellular processes like DNA replication and transcription. This DNA adduct can be further processed in the cell, potentially leading to the formation of interstrand crosslinks, which are highly detrimental to DNA integrity and cell survival. []

Q3: Can this compound be repaired within the cell?

A: Research suggests that certain DNA repair enzymes, such as 3-methyladenine DNA glycosylase II, possess the capability to remove this compound from DNA. [] This enzyme exhibits a broad substrate specificity and can excise various 7-alkylguanines, including this compound, from BCNU-modified DNA. [] This repair process is crucial for counteracting the cytotoxic effects of this DNA adduct.

Q4: Can the formation of this compound be used to study the distribution of alkylating agents?

A: Yes, this compound can serve as a valuable biomarker for assessing the distribution and efficacy of alkylating agents like BCNU. [] Studies have demonstrated a direct correlation between the levels of this compound formed in tumor DNA and the concentration of BCNU administered. [] Analyzing this compound levels in tumor samples can provide insights into drug penetration and distribution within the tumor mass, helping to optimize treatment strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.